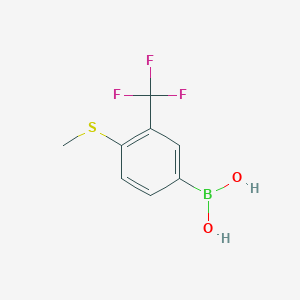
4-Methylthio-3-(trifluoromethyl)phenylboronic acid
Cat. No. B1459686
Key on ui cas rn:
877383-11-4
M. Wt: 236.02 g/mol
InChI Key: ZGVHSZHWKMOCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737135B2
Procedure details


The product of step b) (0.25 g) was heated in dioxan (2 ml) with pinacol (2 equiv) for 3 h. The solution was treated with diethyl ether and water. The organic layer was separated, washed with brine, dried (Na2SO4) and concentrated in vacuo. Yield 85 mg.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([B:9]([OH:11])[OH:10])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13].O[C:17]([C:20](O)([CH3:22])[CH3:21])([CH3:19])[CH3:18].C(OCC)C.O>O1CCOCC1>[CH3:18][C:17]1([CH3:19])[C:20]([CH3:22])([CH3:21])[O:11][B:9]([C:6]2[CH:7]=[CH:8][C:3]([S:2][CH3:1])=[C:4]([C:12]([F:15])([F:13])[F:14])[CH:5]=2)[O:10]1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC(=C(C=C1)SC)C(F)(F)F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
